N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
Overview
Description
Preparation Methods
The synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate 2-(2,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with 2-bromopropane in the presence of a base to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Scientific Research Applications
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes studies on its potential pharmacological effects and its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine can be compared with other similar compounds, such as:
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-propanamine: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which may result in different chemical and biological properties.
N-[2-(3,4-Dimethylphenoxy)ethyl]-2-propanamine: Another similar compound with variations in the substitution pattern, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and its resulting properties and applications.
Properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)14-7-8-15-13-9-11(3)5-6-12(13)4/h5-6,9-10,14H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYNSOKNIWZTOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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